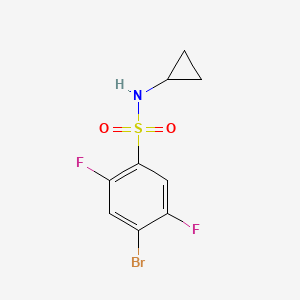

4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO2S/c10-6-3-8(12)9(4-7(6)11)16(14,15)13-5-1-2-5/h3-5,13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWJHDBHIBYHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide typically involves the reaction of 4-bromo-2,5-difluorobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-bromo-2,5-difluorobenzenesulfonyl chloride+cyclopropylamine→4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

The reaction conditions include maintaining an appropriate temperature and using solvents that facilitate the reaction. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve higher yields and purity.

Chemical Reactions Analysis

Reaction Pathway:

-

Sulfonation of 2-bromo-1,4-difluorobenzene

-

Sulfonamide Formation

Bromine Substituent

The bromine atom at the para position of the aromatic ring is a key reactive site:

-

Potential for Cross-Coupling Reactions : Bromoarenes are substrates for Suzuki-Miyaura couplings. While direct examples for this compound are not reported, analogous reactions (e.g., coupling with aryl boronic acids) are common in sulfonamide chemistry to form biaryl structures .

Fluorine Substituents

The fluorine atoms at positions 2 and 5 influence electronic properties but exhibit limited reactivity under standard conditions.

Sulfonamide Group

The –SONH– moiety can participate in:

-

Hydrogen Bonding : Stabilizes crystal packing via N–H···O interactions .

-

Derivatization : Reactivity with electrophiles or nucleophiles at the sulfonamide nitrogen is possible but not explicitly documented for this compound.

Crystallographic and Structural Insights

The crystal structure (triclinic, space group ) reveals:

-

Bond Lengths :

-

C–Br: 1.884 Å

-

C–F (C2–F5): 1.349 Å

-

C–F (C5–F1): 1.353 Å

-

-

Hydrogen Bonding :

Biological and Pharmacological Implications

Though not directly a chemical reaction, the compound’s role as an intermediate is notable:

Scientific Research Applications

Chemistry

4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is utilized as a reagent in organic synthesis , serving as a building block for more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Substitution Reactions: The bromine atom can be replaced with other functional groups.

- Reduction and Oxidation Reactions: It can undergo reduction to remove the bromine atom or oxidation to form bromate ions.

Biology

Research indicates that this compound exhibits significant biological activity , particularly in enzyme inhibition. Studies have explored its potential as:

- Anticancer Agent: Preliminary investigations suggest it may inhibit cancer cell growth through specific molecular interactions.

- Enzyme Inhibitor: It has been studied for its ability to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Medicine

In medicinal chemistry, 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is being investigated for:

- Pharmacological Properties: Its potential therapeutic uses include anti-inflammatory and antimicrobial activities.

- Drug Development: The compound's unique structure makes it a candidate for developing new drugs targeting specific diseases.

Industry

This compound finds applications in the development of new materials and chemical processes. Its properties are leveraged in:

- Material Science: Used in creating advanced polymers and materials with enhanced characteristics.

- Chemical Processes: Acts as an intermediate in various industrial chemical syntheses.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule. Detailed studies are required to elucidate the exact mechanism of action for each application.

Comparison with Similar Compounds

Research Findings and Implications

- Electrophilic Warhead Modulation: The bromine and fluorine substituents in the target compound may mitigate off-target reactivity compared to non-halogenated analogs, aligning with strategies to "disarm" electrophilic warheads in kinase inhibitors .

- Structural Insights : Crystallographic data (e.g., bond lengths: S–N = 1.634 Å, C–Br = 1.898 Å) provide a blueprint for rational design of sulfonamide-based therapeutics .

Biological Activity

4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is . Its structure features a bromine atom, a cyclopropyl group, and two fluorine atoms attached to a benzenesulfonamide core. These structural elements contribute to its unique biological properties.

The biological activity of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has shown potential as an enzyme inhibitor and may affect protein interactions, particularly in pathways involved in cell signaling and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes critical for various metabolic processes. For instance, it may interfere with the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells .

- Protein Interaction : Its sulfonamide moiety allows it to mimic substrates essential for enzyme function, thus blocking their activity.

Biological Activity

Research indicates that 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide exhibits significant anticancer activity . It has been evaluated in various studies for its effects on cancer cell lines.

Case Studies:

- Antitumor Effects : In vitro studies have demonstrated that this compound can induce apoptosis in HCT-116 colorectal cancer cells by blocking key signaling pathways . Flow cytometry results indicated a dose-dependent increase in apoptotic cells.

- Enzyme Inhibition Studies : The compound was tested against several enzymes involved in cancer metabolism. It showed promising results in inhibiting specific targets that are overexpressed in cancerous tissues.

Comparative Analysis

To understand the unique properties of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide, it is useful to compare it with similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide | Bromine atom and cyclopropyl group | Anticancer activity |

| 4-Bromo-2,5-difluorobenzenesulfonamide | Lacks cyclopropyl group | Reduced reactivity |

| N-Cyclopropyl-2,5-difluorobenzenesulfonamide | Lacks bromine atom | Different pharmacological profile |

Research Findings

Recent studies have highlighted the significance of substituents on the benzene ring affecting the biological activity of sulfonamides. For instance, the presence of the cyclopropyl group enhances the compound's potency as an enzyme inhibitor compared to its analogs lacking this feature .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with halogenation of the benzene ring followed by sulfonamide formation. Key steps include bromination at the 4-position and cyclopropane amine coupling. Optimizing reaction efficiency involves adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity (DCM or THF), and temperature control (40–80°C). Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (e.g., DMSO-d6 solvent) identify substituent positions and cyclopropane integration. For example, δ ~55 ppm in C NMR corresponds to methoxy groups in analogous sulfonamides .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 352.98 g/mol).

- X-ray Crystallography : Resolves stereochemistry and crystal packing effects.

Q. What are the key reactivity patterns of the sulfonamide group in this compound?

- Methodological Answer : The sulfonamide group acts as an electron-withdrawing moiety, directing electrophilic substitution to the meta position. Steric hindrance from the cyclopropyl group reduces nucleophilic attack at the sulfur center. Reactivity can be probed via hydrolysis studies (pH-dependent stability) or alkylation reactions using methyl iodide .

Q. How can solubility and stability be assessed under varying experimental conditions?

- Methodological Answer : Use differential scanning calorimetry (DSC) to determine thermal stability and thermogravimetric analysis (TGA) for decomposition profiles. Solubility is tested in polar (e.g., DMSO) and non-polar solvents (hexane) at 25°C. Stability under acidic/basic conditions is evaluated via HPLC monitoring over 24 hours .

Advanced Research Questions

Q. How can computational methods streamline reaction design for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states for bromination and sulfonamide coupling. Machine learning algorithms analyze historical reaction data to predict optimal catalysts (e.g., Pd vs. Cu) and solvent systems. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 30–50% .

Q. How can researchers resolve contradictions in reported reactivity data across studies?

- Methodological Answer : Cross-validate conflicting results using multiple techniques:

- Kinetic Studies : Compare reaction rates under standardized conditions (e.g., 0.1 M substrate in DMF).

- Isotopic Labeling : Track O in sulfonamide hydrolysis to confirm mechanisms.

- Statistical Meta-Analysis : Apply ANOVA to identify outliers in published datasets .

Q. What strategies improve regioselective functionalization of the benzene ring?

- Methodological Answer : Use directing groups (e.g., nitro or methoxy) to control bromination/fluorination positions. Computational electrostatic potential maps identify electron-deficient regions for targeted substitution. For example, 2,5-difluoro substitution directs bromine to the 4-position with >90% selectivity .

Q. How can statistical experimental design (DoE) optimize synthesis yield?

- Methodological Answer : Apply factorial design to test variables:

- Factors : Temperature (40–100°C), catalyst loading (1–5 mol%), reaction time (2–12 h).

- Response Surface Methodology : Maximize yield while minimizing byproducts. A 3 factorial design reduced required experiments by 40% in analogous sulfonamide syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.